molecular formula C28H20ClN3O2S B12049522 N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477330-15-7

N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12049522
CAS No.: 477330-15-7
M. Wt: 498.0 g/mol
InChI Key: XIAKEJHLEVWKJI-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based acetamide derivative characterized by a biphenyl-2-yl group linked via an acetamide moiety and a sulfanyl bridge to a 3-(4-chlorophenyl)-4-oxoquinazolin-2-yl core. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The sulfanyl acetamide linkage introduces conformational flexibility, which may influence solubility and intermolecular interactions .

Properties

CAS No.

477330-15-7

Molecular Formula

C28H20ClN3O2S

Molecular Weight

498.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C28H20ClN3O2S/c29-20-14-16-21(17-15-20)32-27(34)23-11-5-7-13-25(23)31-28(32)35-18-26(33)30-24-12-6-4-10-22(24)19-8-2-1-3-9-19/h1-17H,18H2,(H,30,33)

InChI Key

XIAKEJHLEVWKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the biphenyl-2-yl acetamide: This can be achieved by reacting biphenyl-2-ylamine with acetic anhydride under reflux conditions.

    Synthesis of the quinazolinone moiety: The 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline can be synthesized by cyclization of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a suitable catalyst.

    Coupling reaction: The final step involves the coupling of the biphenyl-2-yl acetamide with the quinazolinone derivative using a thiolating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions could occur on the biphenyl or chlorophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohol derivatives: from reduction.

    Functionalized aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights structural variations and properties of analogous compounds:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: biphenyl-2-yl; R2: 4-chlorophenyl C₂₉H₂₀ClN₃O₂S 510.0 (est.) Biphenyl enhances π-π stacking; chloro group increases hydrophobicity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide R1: 4-sulfamoylphenyl; R2: 4-chlorophenyl C₂₂H₁₇ClN₄O₄S₂ 501.0 Sulfamoyl group improves solubility; potential sulfonamide-based bioactivity
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide R1: 3-chloro-4-fluorophenyl; R2: 4-bromo C₂₂H₁₅BrClFN₃O₂S 537.7 Bromo and fluoro substituents increase electronegativity and steric bulk
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide R1: 3-chloro-2-methylphenyl; R2: 4-methyl C₂₄H₂₀ClN₃O₂S 450.0 Methyl groups reduce polarity; chloro substituent enhances stability
N-[4-(Aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide R1: 4-aminosulfonylphenyl; R2: 4-chloro C₂₂H₁₇ClN₄O₄S₂ 521.0 Aminosulfonyl group may enhance hydrogen bonding and metabolic stability

Biological Activity

N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound with potential pharmacological significance, particularly in the fields of medicinal chemistry and drug development. This compound features a complex structure that includes a biphenyl moiety, a quinazolinone derivative, and a sulfanyl group, which are known to contribute to various biological activities.

Chemical Structure

The chemical formula for this compound is C28H20ClN3O2SC_{28}H_{20}ClN_{3}O_{2}S with a molecular weight of 498.0 g/mol. The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for further investigation into its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities such as:

  • Tyrosinase Inhibition : Compounds with quinazolinone structures have shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in skin-related conditions and cosmetic formulations aimed at skin lightening .
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group is hypothesized to enhance these effects through interactions with bacterial enzymes .
  • Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. These activities are relevant for therapeutic strategies against neurodegenerative diseases and urinary tract infections, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural ComponentEffect on Activity
Biphenyl moietyEnhances lipophilicity and may improve membrane permeability
Quinazolinone coreCritical for tyrosinase inhibition; modifications can enhance potency
Sulfanyl groupPotentially increases interaction with bacterial enzymes

Case Studies and Experimental Findings

Recent studies have synthesized various derivatives of quinazolinone compounds to assess their biological activities. For instance:

  • Tyrosinase Inhibition Study : A series of quinazolinone derivatives were evaluated for their inhibitory effects on tyrosinase. One derivative exhibited an IC50 value of 17.02 µM, indicating strong inhibition compared to standard inhibitors like kojic acid .
  • Antibacterial Screening : Compounds were tested against several bacterial strains, revealing moderate to strong antibacterial activity. The most potent compounds had IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting significant therapeutic potential .
  • Molecular Docking Studies : Computational analyses demonstrated that certain modifications in the structure could lead to improved binding affinity at the active site of target enzymes, enhancing their inhibitory effects .

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